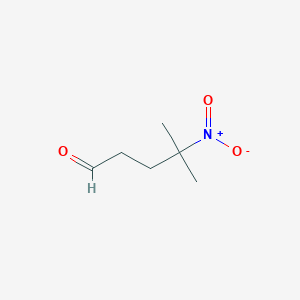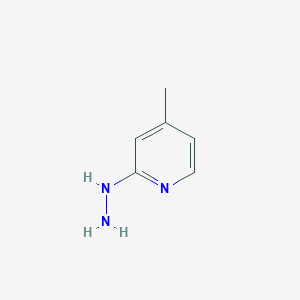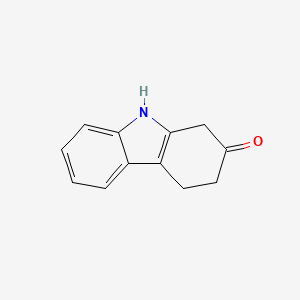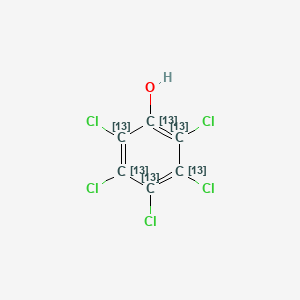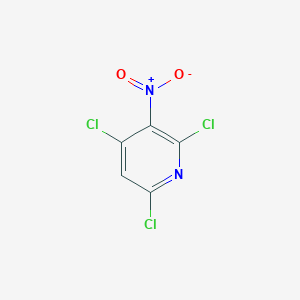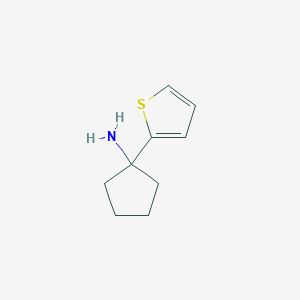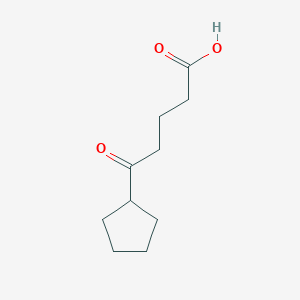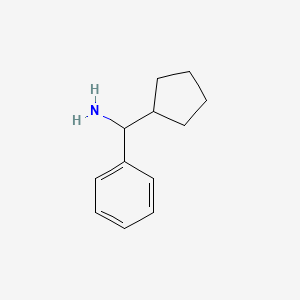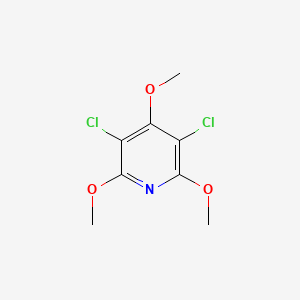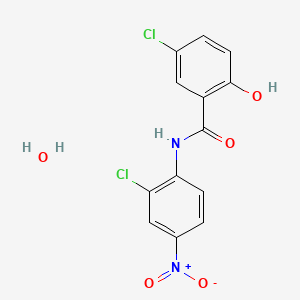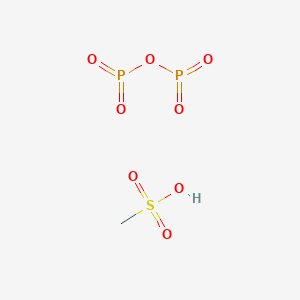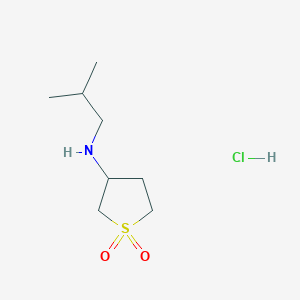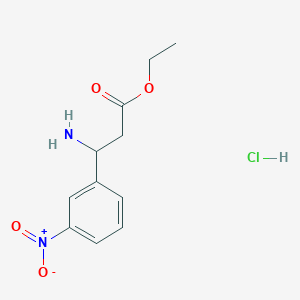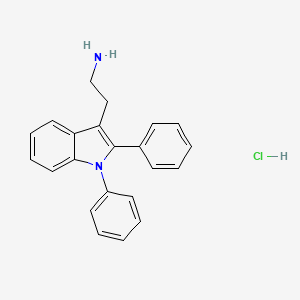![molecular formula C10H10ClNO3 B1357215 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 905811-05-4](/img/structure/B1357215.png)
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is a chemical compound with the CAS Number: 905811-05-4. It has a molecular weight of 227.65 . The IUPAC name for this compound is 3-(5-chloro-2-methylanilino)-3-oxopropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- Synthesis and Antimicrobial Activity : Derivatives of 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, closely related to the chemical , have shown significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, they demonstrated notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Synthesis and Characterization
- Synthesis of Heterocycles : The synthesis of various heterocycles, including pyrrole and chloroquinoxaline derivatives, has been achieved using similar 3-oxopropanoic acid compounds (Pokhodylo et al., 2010).
- Conversion to Other Compounds : The compound has been utilized in the synthesis of other important derivatives, like 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride, which is a stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
Chemical Reactions and Properties
- Solvent-Free Synthesis : A solvent-free synthesis of a compound closely related to 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has been documented, showcasing an eco-friendly approach to chemical synthesis (Csende et al., 2011).
- Coupling-Cyclization Reactions : The compound has been involved in efficient sequential coupling-cyclization reactions with terminal alkynes (Kobayashi et al., 2008).
Pharmacological Applications
- Antimalarial Activity : Derivatives of similar 3-oxopropanoic acids have shown potential in antimalarial activity, highlighting the compound's relevance in pharmacological research (Werbel et al., 1986).
Additional Applications
- Synthesis of Pharmacologically Active Derivatives : The compound has been utilized in synthesizing pharmacologically active derivatives, demonstrating its versatility in medicinal chemistry (Vasil'eva et al., 2016).
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methylanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXXXTLXVKEGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586147 |
Source


|
| Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
905811-05-4 |
Source


|
| Record name | 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905811-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

